

2-(Methylthio)benzothiazole melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)benzothiazole

Cat. No.: B7728342

[Get Quote](#)

An In-depth Technical Guide to **2-(Methylthio)benzothiazole**: Physicochemical Properties and Experimental Determination

Authored for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the melting and boiling points of **2-(Methylthio)benzothiazole**, detailing the theoretical underpinnings, experimental protocols for determination, and the significance of these properties in its application.

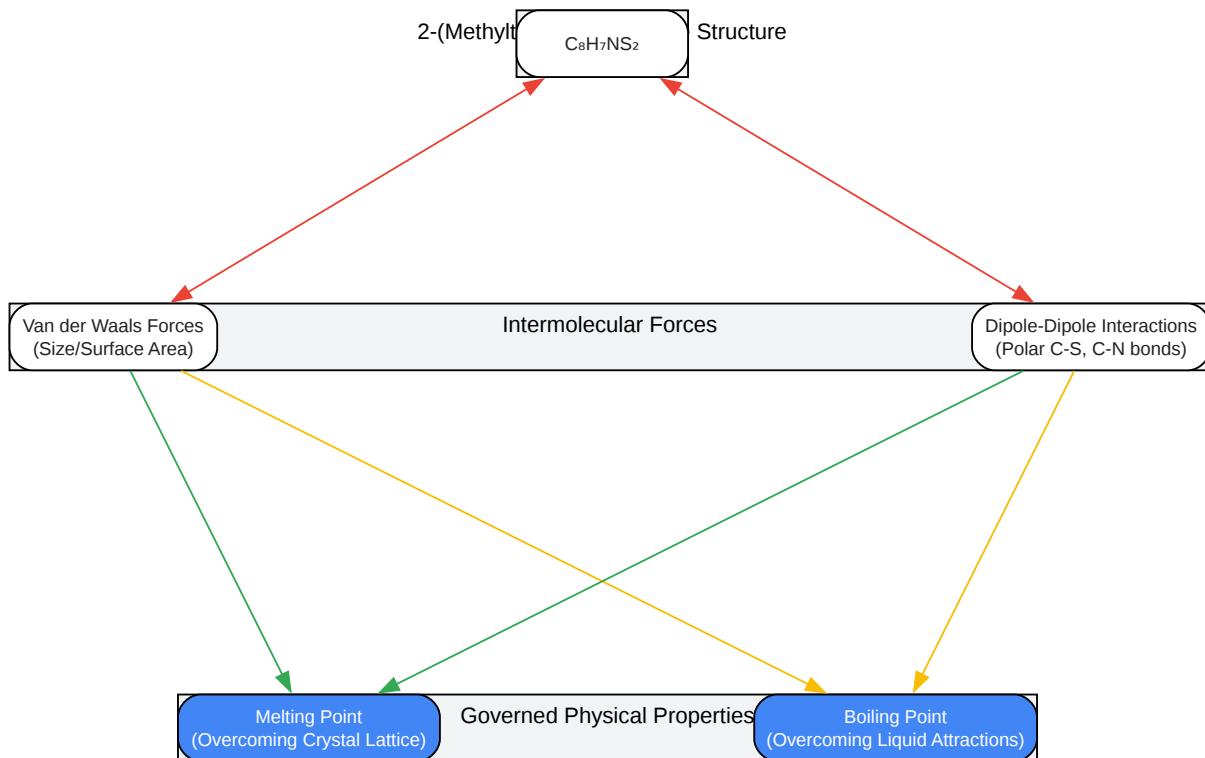
Introduction to 2-(Methylthio)benzothiazole

2-(Methylthio)benzothiazole (CAS No. 615-22-5) is a sulfur-containing heterocyclic organic compound featuring a benzothiazole core substituted with a methylthio (-SCH₃) group at the 2-position.^{[1][2]} This molecule is of significant interest across various industrial and research sectors. It serves as a key intermediate in the synthesis of agrochemicals, particularly as a fungicide and a degradation product of the biocide 2-(thiocyanomethylthio)benzothiazole.^{[3][4]} Furthermore, it is widely employed in the rubber industry as a vulcanization accelerator, enhancing the durability and performance of rubber products.^{[3][5]} Its utility also extends to formulations for corrosion inhibition and as a reagent in analytical chemistry.^[3]

An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its synthesis, purification, handling, and application. These thermal transition points dictate the physical state of the compound under various conditions and are crucial indicators of its purity.

Core Physicochemical Properties

The physical state and thermal behavior of **2-(Methylthio)benzothiazole** are defined by its molecular structure and the resulting intermolecular forces. The compound typically appears as a white to light yellow crystalline powder or solid at standard room temperature.[3][5][6] A summary of its key properties is presented below.


Property	Value	Reference(s)
CAS Number	615-22-5	[1][3][6]
Molecular Formula	C ₈ H ₇ NS ₂	[3][6]
Molecular Weight	181.28 g/mol	[3][7]
Appearance	White to light yellow crystalline powder	[3][6][8]
Melting Point	43 - 48 °C	[3][6]
Boiling Point	177 °C at 22 mmHg~302-303 °C at 760 mmHg (estimated)	[3][9]
Purity	≥ 97-98% (GC)	[3]
InChI Key	UTBVIMLZIRIFFR-UHFFFAOYSA-N	[1]

The Molecular Basis of Melting and Boiling Points

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[10] For **2-(Methylthio)benzothiazole**, these forces are primarily van der Waals forces and dipole-dipole interactions arising from the polar C-S, C-N, and C=N bonds within its heterocyclic structure.

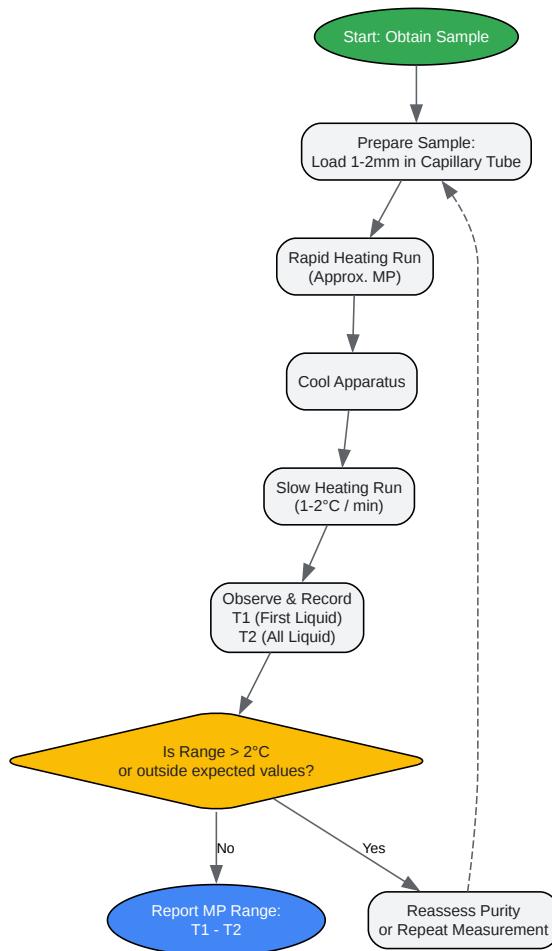
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[11] This requires significantly more energy than melting to overcome the intermolecular attractions

completely, allowing molecules to escape into the vapor phase. The relatively high boiling point of **2-(Methylthio)benzothiazole** reflects its molecular weight and polarity.

[Click to download full resolution via product page](#)

Caption: Molecular structure's influence on physical properties.

Experimental Determination Protocols


Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. A pure crystalline solid will exhibit a sharp melting point, typically within a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[10]

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp).

Methodology:

- Sample Preparation: Place a small amount of dry, crystalline **2-(Methylthio)benzothiazole** onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load a small amount of the sample.[12]
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be no more than 1-2 mm to ensure uniform heating.[11][12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]
- Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement. Allow the apparatus to cool significantly before proceeding.
- Accurate Determination: Begin heating again, but at a much slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.
- Observation and Recording: Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.[11]
- Reporting: The melting point is reported as the range from T1 to T2. For **2-(Methylthio)benzothiazole**, this range is expected to be between 43°C and 48°C.[3]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Protocol for Boiling Point Determination (Micro Method)

The boiling point of **2-(Methylthio)benzothiazole** is relatively high, and it is often reported at reduced pressure to prevent potential decomposition at high temperatures.[3][6] This micro method is suitable for small sample quantities.

Methodology:

- Apparatus Setup: Attach a small test tube containing 2-3 mL of **2-(Methylthio)benzothiazole** to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[12]

- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and begin to heat gently.[13]
- Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the external pressure.[12]
- Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this exact moment. This is the boiling point.
- Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will differ. A pressure correction should be applied for accurate reporting. It is crucial to always report the pressure at which the boiling point was measured.[11]

Conclusion

The melting point (43-48 °C) and boiling point (~302-303 °C at 760 mmHg; 177 °C at 22 mmHg) are cornerstone physicochemical properties of **2-(Methylthio)benzothiazole**.[3][14] These values are not merely data points but are direct reflections of the compound's molecular structure and intermolecular forces. Their precise experimental determination, following validated protocols, is essential for verifying the identity and purity of the substance, which in turn ensures its effective and safe application in research and industry.

References

- 2-(methyl thio) benzothiazole, 615-22-5. The Good Scents Company. Available at: <http://www.thegoodsentscompany>.
- **2-(Methylthio)benzothiazole**. Chem-Impex. Available at: <https://www.chemimpex.com/product/2-methylthiobenzothiazole-cas-615-22-5>
- Material Safety Data Sheet - **2-(Methylthio)benzothiazole**, 98% (gc). Cole-Parmer. Available at: https://www.coleparmer.com/msds/AC41491_msds.pdf
- An In-depth Technical Guide to **2-(Methylthio)benzothiazole**. Benchchem. Available at: <https://www.benchchem.com/pdf/B069771.pdf>
- **2-(Methylthio)benzothiazole**. Santa Cruz Biotechnology.

- CAS 615-22-5: **2-(Methylthio)benzothiazole**. CymitQuimica. Available at: <https://www.cymitquimica.com/cas/615-22-5>
- **2-(Methylthio)benzothiazole** 97. Sigma-Aldrich. Available at: <https://www.sigmaaldrich.com/US/en/product/aldrich/168653>
- Safety data sheet. CPAchem. Available at: <https://www.cpachem.com>
- **2-(Methylthio)benzothiazole** | CAS 615-22-5. Santa Cruz Biotechnology. Available at: <https://www.scbt.com/p/2-methylthiobenzothiazole-615-22-5>
- Safety Data Sheet. MedchemExpress.com. Available at: <https://www.medchemexpress.com/msds/HY-18402.pdf>
- 2-(Metiltio)benzotiazol. Chem-Impex. Available at: <https://www.chemimpex.com/es/product/2-methylthiobenzothiazole-cas-615-22-5>
- **2-(METHYLTHIO)BENZOTHIAZOLE**. MySkinRecipes. Available at: <https://www.myskinrecipes.com/shop/th/reagent/116957-2-methylthio-benzothiazole.html>
- Determination of melting and boiling points. University of Technology. Available at: <https://uotechnology.edu.iq/ce/Lectures/chemistry-1st/10.pdf>
- Experimental Approach - Melting and Boiling Point. Scribd. Available at: <https://www.scribd.com/presentation/444985223/Experimental-Approach-Melting-and-Boiling-Point>
- **2-(Methylthio)benzothiazole**. PubChem, National Center for Biotechnology Information. Available at: <https://pubchem.ncbi.nlm.nih.gov/compound/11989>
- **2-(Methylthio)benzothiazole**, 9. SIGMA-ALDRICH | SLS Ireland. Available at: <https://www.scientificlabs.co.uk/product/168653-50g>
- Showing Compound **2-(Methylthio)benzothiazole** (FDB011171). FooDB.
- experiment (1) determination of melting points. University of Anbar. Available at: <https://www.uoanbar.edu.iq/e-learning/uploads/2021-09-19-11-20-41-61472859d0449.pdf>
- Melting point determination. University of Calgary. Available at: <https://www.chem.ucalgary.ca>
- Chemical Properties of 2-(Methylmercapto)benzothiazole (CAS 615-22-5). Cheméo. Available at: [https://www.chemeo.com/cid/41-987-9/2-\(Methylmercapto\)benzothiazole.html](https://www.chemeo.com/cid/41-987-9/2-(Methylmercapto)benzothiazole.html)
- Determination of Melting points and Boiling points. Learning Space, University of Mustansiriyah. Available at: https://uomustansiriyah.edu.iq/media/lectures/5/5_2020_04_25!10_26_48_PM.pdf
- A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole. Taylor & Francis Online. Available at: <https://www.tandfonline.com/doi/abs/10.1080/00397919708003204>
- 2-Methylmercaptobenzothiazole. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8203849.htm
- EPI System Information for 2-(methyl thio) benzothiazole 615-22-5. The Good Scents Company. Available at: <http://www.thegoodsentscompany.com/episuite.html?cas=615-22-5>

- Benzothiazole synthesis. Organic Chemistry Portal. Available at: <https://www.organic-chemistry.org/synthesis/heterocycles/benzothiazoles.shtml>
- 2-METHYL-5-METHYLTHIO-BENZOTHIAZOLE. ChemicalBook. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB4203850_EN.htm

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 615-22-5: 2-(Methylthio)benzothiazole | CymitQuimica [cymitquimica.com]
- 2. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Methylmercaptopbenzothiazole | 615-22-5 [chemicalbook.com]
- 5. 2-(METHYLTHIO)BENZOTHIAZOLE [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 13. scribd.com [scribd.com]
- 14. 2-(methyl thio) benzothiazole, 615-22-5 [thegoodsentscompany.com]
- To cite this document: BenchChem. [2-(Methylthio)benzothiazole melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7728342#2-methylthio-benzothiazole-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com